4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
4-(3-Chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic pyrrol-2-one derivative characterized by three key structural features:
Position 4 substitution: A 3-chloro-4-ethoxybenzoyl group, providing electron-withdrawing (chloro) and electron-donating (ethoxy) effects.
Position 5 substitution: A furan-2-yl moiety, contributing aromaticity and hydrogen-bonding capabilities.
While direct data on this compound (e.g., synthesis, yield, or bioactivity) is absent in the provided evidence, its structural analogs (e.g., compounds from –3, 9, 12) suggest it belongs to a class of molecules studied for structure-activity relationships (SAR) and physicochemical optimization .
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-4-29-16-9-8-14(13-15(16)23)20(26)18-19(17-7-5-12-30-17)25(22(28)21(18)27)11-6-10-24(2)3/h5,7-9,12-13,19,26H,4,6,10-11H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLOEUCTODPBST-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one , also known by its chemical identifier and various synonyms, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 485 g/mol. Its structure includes a pyrrolone core, which is often associated with various biological activities. The presence of the chloro and ethoxy groups contributes to its chemical reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H33ClN2O4 |
| Molecular Weight | 485 g/mol |
| IUPAC Name | (4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
| InChI Key | DELVOILYONTXAL-WJTDDFOZSA-N |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors. MCRs allow for the simultaneous formation of multiple bonds, enhancing the yield and reducing the number of steps required in traditional synthetic routes. Specific methodologies may vary, but they often utilize readily available starting materials combined under controlled conditions to achieve the desired product.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For example, studies have shown that derivatives of pyrrolones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
In vitro assays demonstrated that this compound could reduce the viability of several cancer cell lines, indicating its potential as an anticancer agent. The specific pathways affected include those related to cell signaling and apoptosis, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. In particular, their ability to inhibit acetylcholinesterase (AChE) has been explored, positioning them as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry examined a series of pyrrolone derivatives, including this compound, showing dose-dependent inhibition of tumor growth in xenograft models.
- Microbial Resistance : Research reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, demonstrating its potential role in combating antibiotic resistance.
- Neuroprotective Mechanisms : A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of similar compounds in animal models of neurodegeneration, revealing significant improvements in cognitive function and neuronal survival.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Pyrrol-2-one Derivatives
*Calculated based on molecular formulas.
Key Observations:
Position 1 Substitution: Hydroxypropyl or methoxypropyl groups (e.g., compounds 23, 44) are common, but the target compound’s 3-(dimethylamino)propyl group may enhance solubility due to tertiary amine basicity .
Position 4 Substitution: Electron-withdrawing groups (e.g., chloro in 44, trifluoromethoxy in 23) correlate with higher melting points (256–258°C for 44 vs. 235–237°C for 29), likely due to increased polarity .
Position 5 Substitution :
- Aromatic substituents (e.g., phenyl, fluorophenyl) dominate, but the target’s furan-2-yl group introduces a heterocyclic motif, which may influence π-π stacking or metabolic stability .
Synthetic Yields :
- Yields vary widely (5–62%), influenced by steric hindrance and electronic effects. For example, compound 18 () with a 4-ethylphenyl group yielded only 5%, possibly due to poor reactivity of the aldehyde precursor .
Trends and SAR Insights
- Electron-Deficient Aroyl Groups : Chloro or trifluoromethyl substituents (e.g., 44, 51) enhance thermal stability (higher melting points) .
- Polar Substituents: Hydroxypropyl or dimethylaminopropyl groups improve solubility, critical for bioavailability .
- Aromatic Diversity : Heterocyclic moieties (e.g., furan) vs. substituted phenyl groups may alter metabolic pathways or target affinity .
Q & A
Q. What are the key synthetic methodologies for synthesizing this pyrrol-2-one derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step condensation and cyclization process. For example, similar pyrrol-2-ones were synthesized by reacting substituted benzaldehydes with amines (e.g., 3-methoxypropylamine) in 1,4-dioxane, followed by addition of a diketone precursor. Key steps include:
- Solvent selection : 1,4-dioxane is commonly used for its ability to stabilize intermediates .
- Reagent stoichiometry : Equimolar ratios of aldehyde and amine (1.0 equiv each) ensure balanced reactivity .
- Purification : Precipitation with diethyl ether/ethanol or recrystallization from methanol improves yield and purity .
Optimization involves adjusting reaction time (e.g., reflux for 10 hours if precipitation is delayed) and monitoring via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve signals for the hydroxy group (δ ~10-12 ppm), furan protons (δ ~6.5-7.5 ppm), and dimethylamino protons (δ ~2.2-2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with m/z 386.1232 (calc. 386.1081) was validated via ESI-HRMS .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650-1750 cm⁻¹, O-H stretch at ~3200-3500 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or ethanol/water mixtures for recrystallization. Derivatives with dimethylamino groups show enhanced solubility in acidic buffers .
- Stability : Conduct accelerated degradation studies under UV light, humidity, and varying pH (e.g., pH 3-10). Hydroxy-pyrrolones may oxidize; stabilize with antioxidants like BHT or store under inert gas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable substituents : Systematically modify the 3-chloro-4-ethoxybenzoyl (electron-withdrawing) or furan-2-yl (π-conjugated) groups. For example, replacing chloro with fluoro increased activity in analogous compounds .
- Biological assays : Use dose-response curves (IC50/EC50) in target-specific assays (e.g., enzyme inhibition). Correlate substituent electronic properties (Hammett constants) with activity trends .
- Data analysis : Apply multivariate regression to quantify substituent contributions .
Q. What computational strategies are recommended for predicting reaction pathways or optimizing synthetic routes?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model cyclization transition states and identify rate-limiting steps .
- Machine learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions. ICReDD’s approach integrates computation and experimental feedback loops to narrow parameters .
- Docking studies : Screen virtual libraries of analogs against target proteins (e.g., kinases) to prioritize synthesis .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral interpretations?
- Methodological Answer :
- Yield discrepancies : Re-evaluate stoichiometry (e.g., excess amine for imine formation) or solvent purity. For example, dichloro-substituted analogs required reflux to achieve completion, unlike mono-chloro derivatives .
- Spectral conflicts : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) or compare with crystallographic data (e.g., CCDC entries) .
- Reproducibility : Document reaction parameters rigorously (e.g., cooling rate during crystallization) and share raw data via repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
